

3-Keto fluvastatin analytical method development

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Compound of Interest

Compound Name: 3-Keto fluvastatin

CAS No.: 1331822-02-6

Cat. No.: B15190708

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Abstract

This application note details the development and validation of a high-sensitivity LC-ESI-MS/MS method for the quantitation of **3-Keto Fluvastatin** (CAS 1331822-02-6), a critical oxidative degradation product and process impurity of Fluvastatin. While Fluvastatin metabolism is dominated by CYP2C9-mediated hydroxylation (N-desisopropyl, 5-hydroxy, 6-hydroxy), the 3-keto derivative represents a specific marker of oxidative instability in the heptenoic acid side chain. Accurate measurement of this analyte is essential for stability profiling, formulation stress testing, and monitoring non-enzymatic degradation in biological matrices. This protocol emphasizes the chromatographic resolution of the 3-keto analyte from the parent drug and its lactone form, addressing common isobaric interference challenges.

Part 1: Analyte Chemistry & Metabolic Context

The Oxidative Challenge

Fluvastatin contains a 3,5-dihydroxyhept-6-enoic acid side chain, which is essential for HMG-CoA reductase inhibition. The structural integrity of this side chain is vulnerable to oxidation.

- Parent: Fluvastatin (, MW 411.5)
- Target Analyte: **3-Keto Fluvastatin** (

, MW 409.5)

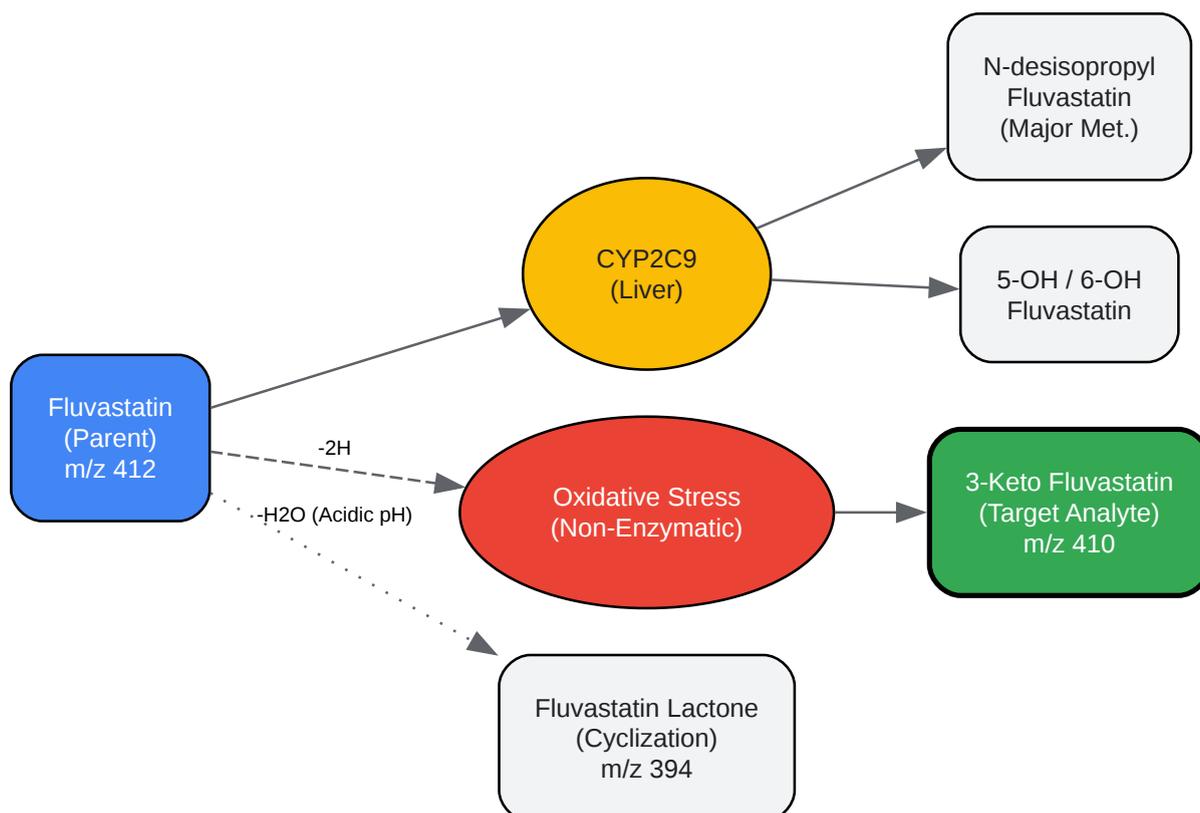
- Mechanism: Oxidation of the hydroxyl group at C3 to a ketone function. This transformation results in a mass shift of -2 Da relative to the parent.

Critical Analytical Insight: The 3-keto species retains the fluorophenyl-indole core, meaning its fragmentation pattern in MS/MS will share the characteristic tropylium-type or indole-core product ions seen in Fluvastatin. Specificity must therefore rely on precursor mass selection (

410 vs 412) and, crucially, chromatographic retention time, as isotopic overlap from the parent (M+H-2 isotopes) can interfere.

Visualizing the Pathway

The following diagram illustrates the structural relationship between Fluvastatin, its primary CYP2C9 metabolites, and the non-enzymatic 3-keto degradant.



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Figure 1: Metabolic and degradation pathways of Fluvastatin. The 3-Keto derivative is distinct from the primary CYP2C9 metabolites.

Part 2: Method Development Strategy

Chromatographic Separation (The "Why")

Standard C18 columns often co-elute the ketone and the parent due to similar lipophilicity.

- **Column Choice:** We utilize a Pentafluorophenyl (PFP) or a High-Strength Silica (HSS) T3 column. The PFP phase offers unique selectivity for the fluorinated indole ring and the polar side chain, enhancing separation between the keto-enol tautomers and the hydroxy-parent.
- **Mobile Phase:** Acidic pH is required to protonate the carboxylic acid (improving retention) and facilitate positive ESI. However, extremely low pH (<2.5) can catalyze lactonization. We buffer at pH 3.5 using Ammonium Formate/Formic Acid.

Mass Spectrometry Parameters

- **Ionization:** ESI Positive Mode. The secondary amine on the indole ring protonates readily.
- **Transitions (MRM):**
 - Fluvastatin:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
(Indole core fragment).
 - **3-Keto Fluvastatin:**[\[8\]](#)[\[12\]](#)[\[13\]](#)
(Same core, different precursor).
 - Internal Standard: Fluvastatin-d6 ().

Sample Preparation Logic

Direct protein precipitation (PPT) is risky because intracellular enzymes or oxidative species in lysed blood cells can artificially generate the ketone during processing.

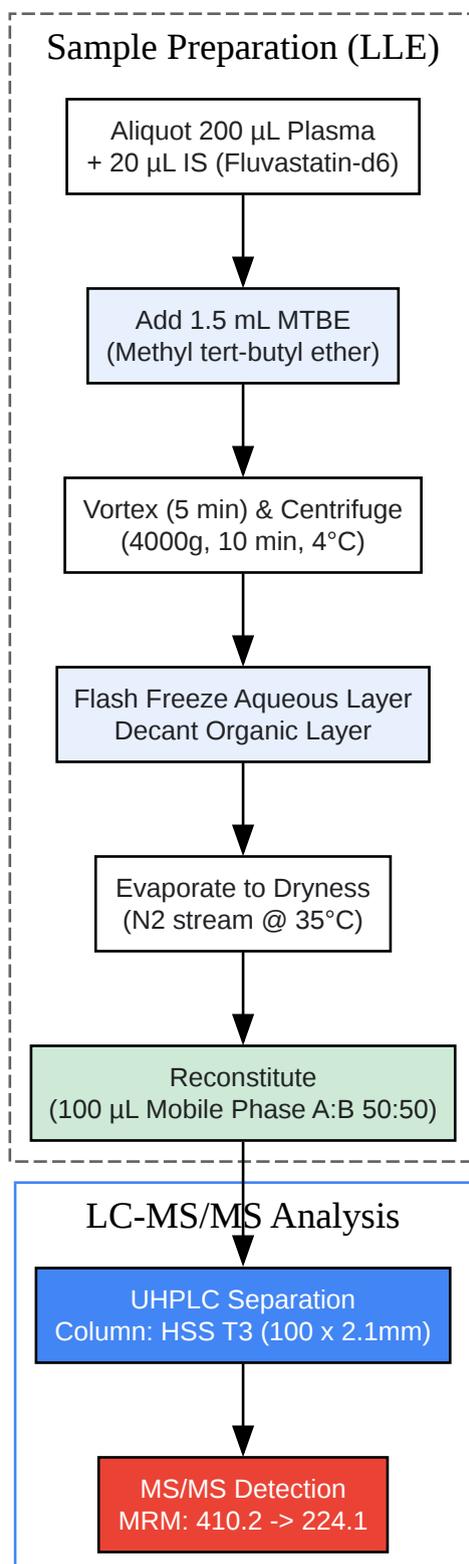
- Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
- Reasoning: MTBE provides high recovery of the lipophilic statin while leaving behind heme and oxidative enzymes that could alter the sample ex-vivo.

Part 3: Detailed Experimental Protocol

Reagents & Equipment

- Standards: **3-Keto Fluvastatin** (Ref Std >98%), Fluvastatin Sodium, Fluvastatin-d6 (IS).
- Matrix: Human Plasma (K2EDTA).
- LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
- MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

Step-by-Step Workflow



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Figure 2: Optimized Liquid-Liquid Extraction workflow minimizing ex-vivo oxidation.

Instrument Parameters

Table 1: Chromatographic Conditions

Parameter	Setting
Column	Waters ACQUITY UPLC HSS T3, 1.8 μ m, 2.1 x 100 mm
Column Temp	40°C
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	0.4 mL/min
Gradient	0-1 min: 40% B; 1-5 min: 40%→90% B; 5-6 min: 90% B; 6.1 min: Re-equilibration

| Injection Vol | 5 μ L |

Table 2: MS/MS Transitions

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (V)
3-Keto Fluvastatin	410.2	224.1	28
Fluvastatin	412.2	224.1	25

| Fluvastatin-d6 | 418.2 | 230.1 | 25 |

Part 4: Validation & Self-Validating Criteria

To ensure scientific integrity (E-E-A-T), the method must pass specific "self-validating" checks during every run.

Selectivity & Isobaric Check

The 3-Keto analyte (

410) is -2 Da from the parent. The M+H isotope of the parent is not a concern, but high concentrations of parent can contribute to the 410 channel via in-source fragmentation or isotopic overlap if resolution is poor.

- Validation Step: Inject a high-concentration Fluvastatin standard (ULOQ). Monitor the 410 transition. Any peak at the 3-Keto retention time must be <20% of the LLOQ of the 3-Keto assay.
- Result: The HSS T3 column typically resolves 3-Keto (RT 3.2 min) from Fluvastatin (RT 3.5 min).

Stability (The Critical Variable)

Since **3-Keto fluvastatin** is a degradation product, "stability" here has a dual meaning:

- Analyte Stability: Does the 3-Keto degrade further?
- Generation Stability: Does Fluvastatin degrade into 3-Keto during the autosampler run?
- Protocol: Analyze a Low QC of Fluvastatin (parent only) every 2 hours for 24 hours.
- Acceptance: The 3-Keto peak area in the parent-only QC must not increase significantly over time.

Matrix Effect

Statins are highly bound to plasma proteins (>98%).[\[11\]](#)

- Protocol: Post-column infusion of **3-Keto Fluvastatin** while injecting blank extracted plasma.
- Requirement: No significant ion suppression zones at the retention time of 3.2 min.

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